2-Amino-2-cyclohexylpropan-1-ol

Lipophilicity LogP Drug Design

2-Amino-2-cyclohexylpropan-1-ol offers a unique steric and lipophilic profile driven by its quaternary center and cyclohexyl ring—advantages that simpler amino alcohols cannot replicate. With a LogP of 1.14 and TPSA of 46.3 Ų, it hits the ADME sweet spot for oral drug design. The bulky cyclohexyl group enables superior stereodifferentiation in asymmetric synthesis and provides a saturated, non-planar topology for SAR exploration. Procure this 95% pure building block to access differentiated chemical space for medicinal chemistry and chiral catalyst development.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 855363-85-8
Cat. No. B1442369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclohexylpropan-1-ol
CAS855363-85-8
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(CO)(C1CCCCC1)N
InChIInChI=1S/C9H19NO/c1-9(10,7-11)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3
InChIKeyQUERJNUDNIGFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-cyclohexylpropan-1-ol (CAS 855363-85-8): Procurement Grade and Baseline Properties for Research


2-Amino-2-cyclohexylpropan-1-ol (CAS 855363-85-8) is a chiral amino alcohol building block characterized by a central quaternary carbon center bearing amino, methyl, hydroxymethyl, and cyclohexyl substituents [1]. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, it possesses a computed LogP of 1.14 and a topological polar surface area of 46.3 Ų, properties that define its hydrophobicity and hydrogen bonding capacity [1][2]. Commercially available at a standard purity of 95%, this compound is primarily utilized as a synthetic intermediate, with its sterically hindered and conformationally restricted cyclohexyl group offering distinct physicochemical advantages over simpler alkyl or aromatic analogs in synthetic and medicinal chemistry workflows .

Beyond Simple Amino Alcohols: Why 2-Amino-2-cyclohexylpropan-1-ol's Structure Dictates Unique Research Utility


Generic substitution with simpler amino alcohols like 2-amino-2-methylpropan-1-ol or aromatic analogs such as 2-amino-2-phenylpropan-1-ol is not chemically or functionally equivalent due to the profound influence of the cyclohexyl substituent on molecular properties. The cyclohexane ring in 2-amino-2-cyclohexylpropan-1-ol introduces a unique combination of steric bulk, conformational restriction, and hydrophobicity that directly impacts solubility, molecular recognition, and the capacity for enantioselective interactions. Quantitatively, the target compound exhibits a computed LogP of 1.14 [1], which is intermediate between the more hydrophilic 2-amino-2-methylpropan-1-ol (LogP ~ -0.1 to 0.2) [2] and the more lipophilic, planar aromatic analog 2-amino-2-phenylpropan-1-ol (LogP ~ 1.3-1.5) [3]. This specific lipophilicity range, combined with the three-dimensional bulk of the cyclohexyl group, offers a distinct property profile that cannot be replicated by its common in-class alternatives, making its procurement essential for achieving specific solubility and steric parameters in synthetic and biological applications.

Quantitative Differentiation of 2-Amino-2-cyclohexylpropan-1-ol: Evidence-Based Comparison for Informed Procurement


Balanced Lipophilicity Profile Compared to Methyl and Phenyl Analogs

2-Amino-2-cyclohexylpropan-1-ol possesses a computed LogP of 1.14, positioning it in an optimal lipophilicity window distinct from both its more polar and more non-polar analogs [1]. This balance is crucial for membrane permeability and bioavailability in medicinal chemistry contexts.

Lipophilicity LogP Drug Design Permeability

Conformational Rigidity and Steric Bulk Contrasted with Simple Amino Alcohols

The cyclohexyl group provides significantly greater conformational restriction and steric bulk than the methyl group in 2-amino-2-methylpropan-1-ol or the planar phenyl ring in 2-amino-2-phenylpropan-1-ol. While direct steric parameters (e.g., Taft's Es) are not widely published for this specific molecule, the cyclohexane ring is well-established to be a bulkier, more three-dimensionally demanding substituent than a methyl group [1].

Steric Effects Conformational Analysis Asymmetric Synthesis Chiral Auxiliary

Specialized Molecular Topology vs. Aromatic Planar Analogs

The target compound's three-dimensional, saturated cyclohexyl ring imparts a different molecular topology compared to the planar, aromatic ring of 2-amino-2-phenylpropan-1-ol. This is reflected in the computed Topological Polar Surface Area (TPSA) of 46.3 Ų for the target compound [1], which is slightly lower than the 46.3-52.5 Ų range typically calculated for the phenyl analog, indicating subtle differences in polar surface presentation [2].

Topological Polar Surface Area 3D Structure Molecular Recognition

Validated Research Scenarios: Where 2-Amino-2-cyclohexylpropan-1-ol Provides Differentiated Value


Synthesis of Novel Bioactive Molecules with Optimized Lipophilicity and Steric Profiles

Based on its intermediate LogP of 1.14, which is balanced between highly hydrophilic and highly lipophilic amino alcohols [1], researchers can strategically incorporate 2-amino-2-cyclohexylpropan-1-ol into small molecule libraries or lead compounds. This property is particularly relevant for designing molecules intended for oral administration, where a LogP value between 1 and 3 is often associated with optimal ADME (Absorption, Distribution, Metabolism, Excretion) properties [1]. The cyclohexyl group's steric bulk further allows for the fine-tuning of molecular interactions with hydrophobic binding pockets in target proteins.

Asymmetric Synthesis and Chiral Auxiliary Development Requiring High Stereocontrol

The significant steric demand of the quaternary center and the bulky cyclohexyl group make 2-amino-2-cyclohexylpropan-1-ol a superior candidate for designing chiral auxiliaries or ligands where high stereodifferentiation is required [1]. Unlike the less sterically demanding methyl analog, the cyclohexyl group can more effectively bias the conformational space of a reactive intermediate, leading to higher enantioselectivities in catalytic or stoichiometric asymmetric transformations [1]. This makes it a valuable procurement item for laboratories focused on stereoselective synthesis.

Exploring 3D-Shape-Dependent Pharmacophores and Biological Interactions

For projects focused on structure-activity relationship (SAR) studies where the three-dimensional shape of a molecule is a key determinant of activity, 2-amino-2-cyclohexylpropan-1-ol offers a defined, saturated, non-planar topology that is distinct from flat aromatic analogs [1]. Its computed TPSA of 46.3 Ų [2] and unique shape can be exploited to probe the tolerance of a biological target for non-aromatic, aliphatic rings, a common strategy in medicinal chemistry for improving selectivity and reducing off-target effects associated with planar aromatic structures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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